molecular formula C14H14N4OS2 B4689504 N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide

N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide

Cat. No.: B4689504
M. Wt: 318.4 g/mol
InChI Key: AJYGXVARLLBVOK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is a complex organic compound that features both benzothiazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: Starting with ortho-aminothiophenol and reacting it with carbon disulfide in the presence of a base to form benzothiazole.

    Formation of Imidazole Moiety: Synthesizing the imidazole ring by reacting glyoxal with ammonia and formaldehyde.

    Coupling Reaction: The final step involves coupling the benzothiazole and imidazole moieties through a thiol linkage, followed by acylation to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thiol linkage, leading to the formation of separate benzothiazole and imidazole derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzothiazole and imidazole derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The benzothiazole and imidazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiol linkage allows for the formation of covalent bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol.

    Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-mercaptoimidazole.

Uniqueness

N-(1,3-benzothiaz

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-9(20-14-15-7-8-18(14)2)12(19)17-13-16-10-5-3-4-6-11(10)21-13/h3-9H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYGXVARLLBVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide

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